molecular formula C12H16N4O B2586521 2-azido-N-(1-methyl-3-phenylpropyl)acetamide CAS No. 1553723-60-6

2-azido-N-(1-methyl-3-phenylpropyl)acetamide

Cat. No. B2586521
CAS RN: 1553723-60-6
M. Wt: 232.287
InChI Key: JOEXUPHQWDNDRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-azido-N-(1-methyl-3-phenylpropyl)acetamide, also known as 2-azido-N-MPA, is a synthetic compound used in various scientific research applications. It is an organonitrogen compound belonging to the class of azides and is widely used as a reagent in organic synthesis. 2-azido-N-MPA is also used in medicinal research, as a substrate for enzymatic reactions, and as a model compound for studying the structure and reactivity of azides. The compound is also used in the synthesis of various polymers and polymeric materials.

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as these compounds, have been used in the synthesis of various heterocycles . They can be used in intermolecular or intramolecular reactions, under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .

Click Chemistry

Organic azides are central to click chemistry, which involves the concise conjugation of two molecules . This chemistry is widely used in areas such as chemical biology and polymer synthesis .

Site-Selective Conjugation

Unique reactivities of α-azido secondary acetamides (α-AzSAs), such as these compounds, allow for site-selective conjugation in the presence of other azido moieties . This is particularly useful in multi-click modular hub strategies, which integrate multiple compounds onto one scaffold molecule .

Preparation of Biologically Important Heterocyclic Compounds

α-Azido ketones, like these compounds, have been employed for the synthesis of a number of biologically important heterocyclic compounds . They produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Pharmaceutical Applications

1,2,3-Triazoles obtained from α-azido ketones have high chemical stability and display valuable pharmaceutically important properties such as antiallergic, antihistamine, antibacterial effects, tuberculosis inhibition, anti-HIV, antitumor activities and agrochemical applications .

Polymer Chemistry

Multi-azides, compounds possessing multiple azido groups, have sparked interest in click scaffolds of multicomponent integration . They could serve as so-called functionalized element-block materials such as cross-linking, energetic, and Janus-type polymers in polymer chemistry .

Chemical Probes and Pharmaceuticals

In chemical biology and life sciences, multi-azides could be used as chemical probes and pharmaceuticals . However, although global azide-click conjugation of the same components has been well-documented, site-specific conjugation remains limited in multicomponent integration .

Synthesis of α-Amino Ketones

A catalytic amount of perrhenate can be used for the thermally induced removal of nitrogen from both cyclic and acyclic α-azido ketones . Hence, decomposition of 2-azido ketones to 2-(acetylamino)-2-alken-1-ones by perrhenate catalyst was done .

properties

IUPAC Name

2-azido-N-(4-phenylbutan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-10(15-12(17)9-14-16-13)7-8-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOEXUPHQWDNDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=CC=C1)NC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-azido-N-(1-methyl-3-phenylpropyl)acetamide

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